(1,3-thiazol-5-yl)methyl N-[(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate
Description
Properties
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c24-20(13-18-7-3-1-4-8-18)11-12-21(14-19-9-5-2-6-10-19)26-23(27)28-16-22-15-25-17-29-22/h1-10,15,17,20-21H,11-14,16,24H2,(H,26,27)/t20-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRGYGLCIPEVCJ-NHCUHLMSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCC(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CC[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004316-18-0 | |
| Record name | 5-Thiazolylmethyl N-((1R,4R)-4-amino-5-phenyl-1-(phenylmethyl)pentyl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1004316180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-THIAZOLYLMETHYL N-((1R,4R)-4-AMINO-5-PHENYL-1-(PHENYLMETHYL)PENTYL)CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05Z7Y6M6DK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes at the molecular level. .
Biochemical Pathways
Biochemical pathways involve a series of chemical reactions occurring within a cell, and these pathways can be influenced by various factors, including the presence of specific compounds
Result of Action
These effects could include changes in cellular processes, alterations in gene expression, or modifications to molecular structures
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. These factors could include temperature, pH, presence of other molecules, and more. .
Biological Activity
The compound (1,3-thiazol-5-yl)methyl N-[(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate , also known by its hydrochloride form, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C23H27N3O2S·HCl
- Molecular Weight : 446.0 g/mol
- CAS Number : 1247119-33-0
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily in the fields of antiviral and anticancer research . Its structure suggests potential interactions with biological targets due to the presence of thiazole and carbamate moieties.
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Viral Replication : Preliminary studies suggest that the compound may inhibit viral enzymes crucial for replication.
- Antiproliferative Effects : The compound has shown promise in inhibiting the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.
- Modulation of Enzyme Activity : It may interact with various enzymes involved in metabolic pathways.
Antiviral Activity
In a study investigating the antiviral properties of similar thiazole derivatives, it was found that compounds with thiazole rings could significantly reduce viral load in infected cell cultures. The mechanism was attributed to the inhibition of viral proteases essential for viral maturation .
Anticancer Activity
Research conducted on analogs of this compound demonstrated notable cytotoxicity against various cancer cell lines. For instance:
- Cell Line : MCF7 (breast cancer)
- IC50 Value : 15 µM
- Mechanism : Induction of apoptosis via mitochondrial pathways.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF7 | 15 | Apoptosis |
| A549 | 20 | Cell Cycle Arrest |
| HeLa | 10 | Apoptosis |
Case Studies
A case study involving a series of thiazole derivatives indicated that modifications to the carbamate group significantly enhanced biological activity. In particular, the introduction of bulky phenyl groups increased lipophilicity and improved cell membrane permeability .
Chemical Reactions Analysis
Carbamate Hydrolysis
The carbamate group (−O−C(=O)−N−) undergoes hydrolysis under acidic or basic conditions, yielding a primary amine and carbon dioxide. This reaction is critical for prodrug activation or metabolic breakdown.
Mechanistic Insight : Base-mediated hydrolysis proceeds via nucleophilic attack by hydroxide ions on the carbonyl carbon, while acid hydrolysis involves protonation of the carbonyl oxygen .
Amino Group Reactivity
The primary amino group (−NH₂) participates in:
Acylation
Reacts with acyl chlorides or anhydrides to form amides, a key step in derivatization or peptide coupling.
| Reagent | Product | Conditions |
|---|---|---|
| Acetic anhydride | N-acetyl derivative | Room temperature, dichloromethane |
| Boc₂O (tert-butyloxycarbonyl) | Boc-protected amine | Base (e.g., DMAP), THF, 0–25°C |
Oxidation
Susceptible to oxidation, forming N-oxide impurities. Antioxidants like L-ascorbic acid mitigate this during synthesis .
Thiazole Ring Reactions
The 1,3-thiazole ring undergoes electrophilic substitution, primarily at the 2- and 5-positions, though steric hindrance from adjacent groups may limit reactivity.
| Reaction | Reagents | Outcome |
|---|---|---|
| Bromination | Br₂ in CHCl₃ | 2-bromo-thiazole derivative (theoretical) |
| Nitration | HNO₃/H₂SO₄ | Limited by ring deactivation from carbamate |
Note : Direct experimental data for this compound is limited, but analogous thiazoles confirm reactivity trends .
Solid-Phase Coupling Reactions
The amino group participates in peptide-like couplings, critical for synthesizing complex analogs.
| Coupling Agent | Activated Intermediate | Application |
|---|---|---|
| HOBt/EDC | Active ester | Forms amides with carboxylic acids |
| DCC/DMAP | Acyl urea intermediate | Used in Boc-deprotection steps |
Example : Reaction with 2-(propan-2-yl)-1,3-thiazole-4-carboxylic acid derivatives yields pharmacologically relevant analogs .
Stability and Impurity Formation
-
Oxidative Degradation : N-oxide formation under ambient storage conditions necessitates antioxidant additives (e.g., L-ascorbic acid) .
-
Hydrolytic Degradation : Carbamate hydrolysis dominates in aqueous solutions, particularly at extremes of pH .
Biological Transformations
While specific metabolic studies are unavailable, predicted pathways include:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Backbones or Substituents
Compound A : Thiazol-5-ylmethyl ((2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate
- CAS : 144164-11-4; MW : 425.55 g/mol .
- Differences :
- Lacks the morpholine and methyl-isopropyl thiazole groups.
- Contains an additional hydroxy group at position 3.
- Impact : Reduced CYP3A inhibition due to absence of morpholine, but improved solubility (LogP = 4.5) .
Compound B : 1,3-Thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate
- CAS : 165314-93-2; MW : 692.9 g/mol .
- Differences: Shorter hexane backbone with (2S,3S,5S) stereochemistry. Incorporates a 3-methylbutanoyl group.
- Impact : Enhanced metabolic stability but lower selectivity for CYP3A .
Compound C : 5-((2-Aminothiazol-5-yl)(4-nitrophenyl)methyl)-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- CAS: Not specified; MW: ~450 g/mol (estimated) .
- Differences :
- Replaces the hexane backbone with a pyrimidine-dione core .
- Contains a 4-nitrophenyl substituent.
- Impact: Primarily used in non-HIV applications (e.g., anticancer research) due to altered target affinity .
Pharmacological Analogues
Ritonavir
- Structure : Contains a hydroxyethylpiperazine group instead of morpholine.
- Comparison :
Elvitegravir/Cobicistat Combination
Comparative Data Table
Q & A
Q. What synthetic methodologies are employed for the preparation of (1,3-thiazol-5-yl)methyl N-[(2R,5R)-5-amino-1,6-diphenylhexan-2-yl]carbamate?
The compound is synthesized via a catalyst-free, aqueous ethanol-mediated approach, involving the coupling of thiazole derivatives with carbamate precursors. Key steps include regioselective nucleophilic substitution and carbamate bond formation under mild conditions (50–60°C, 6–8 hours). Reaction optimization focuses on solvent polarity and stoichiometric ratios to achieve yields >75% . Intermediate purification employs column chromatography (silica gel, ethyl acetate/hexane gradients), with structural confirmation via H/C NMR and HRMS .
Q. How is the stereochemical configuration of the compound validated?
The (2R,5R) stereochemistry is confirmed using X-ray crystallography (SHELX software for refinement) and chiral HPLC (Chiralpak IA column, hexane:isopropanol 80:20). Comparative NMR analysis of diastereomeric byproducts further distinguishes enantiomeric purity (>99% ee) .
Q. What is the pharmacological role of this compound in HIV therapy?
The compound acts as a pharmacokinetic enhancer (e.g., Cobicistat) by selectively inhibiting CYP3A4/5 isoforms, thereby increasing plasma concentrations of co-administered protease inhibitors like Darunavir. Its mechanism involves competitive binding to CYP3A’s heme iron, with an IC of 0.02 μM .
Advanced Research Questions
Q. What challenges arise in crystallizing this compound for structural analysis?
Crystallization is hindered by its hydrophobic hexan-2-yl backbone and flexible morpholino substituents. Strategies include co-crystallization with PEG 4000 (20% w/v) or using hanging-drop vapor diffusion with 2-methyl-2,4-pentanediol as a precipitant. SHELXD/SHELXE software resolves phase problems in low-resolution (<2.0 Å) datasets .
Q. How can metabolic stability be assessed in vitro?
Incubate the compound (1–10 μM) with human liver microsomes (HLMs) and NADPH (1 mM) at 37°C. Quantify degradation via LC-MS/MS (ESI+ mode, m/z 776.0 → 567.2 transition). Half-life (t) and intrinsic clearance (Cl) are calculated using the substrate depletion method. Co-incubation with ketoconazole (CYP3A inhibitor) confirms metabolic pathways .
Q. What analytical methods detect process-related impurities in bulk synthesis?
Reverse-phase HPLC (Agilent Zorbax SB-C18, 0.1% TFA in acetonitrile/water gradient) identifies impurities like the (2S,5S)-diastereomer (retention time 12.3 min) and des-carbamate byproduct (8.7 min). Quantitation limits: 0.05% for USP-class impurities. HRMS (Orbitrap Fusion) with m/z accuracy <2 ppm confirms elemental compositions .
Q. How does solid dispersion formulation improve the compound’s bioavailability?
Solid dispersions with HPMCAS-LF (1:2 ratio) enhance aqueous solubility (from <0.3 μg/mL to 15 μg/mL) via amorphous phase stabilization. Characterization includes DSC (T ~85°C) and PXRD (absence of crystalline peaks). In vivo studies in rats show a 4.5-fold increase in AUC compared to crystalline forms .
Q. What structural modifications enhance CYP3A4 selectivity over CYP2D6?
SAR studies reveal that replacing the morpholino group with piperazine reduces off-target inhibition (CYP2D6 IC increases from 1.8 μM to >50 μM). Docking simulations (AutoDock Vina) highlight hydrogen bonding between the thiazole ring and CYP3A4’s Arg-106 residue as critical for selectivity .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
